

# Trichloromelamine: A Technical Guide to its Synonyms, Properties, and Applications

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## Compound of Interest

Compound Name: *Trichloromelamine*

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This in-depth technical guide provides a comprehensive overview of **Trichloromelamine**, a potent antimicrobial agent. This document details its various synonyms and alternative names, summarizes its key properties, outlines its mechanism of action, and provides standardized experimental protocols for its analysis and efficacy testing.

## Synonyms and Alternative Names

**Trichloromelamine** is known by a variety of names in scientific literature and commercial applications. A comprehensive list of these is provided below to aid in literature searches and material identification.

Type	Name	Citation
Common Name	Trichloromelamine	[1][2][3][4][5]
Abbreviation	TCM	[1][5]
IUPAC Name	N2,N4,N6-Trichloro-1,3,5-triazine-2,4,6-triamine	[2]
Systematic Name	2,4,6-Tris(chloroamino)-1,3,5-triazine	[1]
N,N',N''-Trichloro-2,4,6-triamine-1,3,5-triazine	[2][5]	
1,3,5-Triazine-2,4,6-triamine, N,N',N''-trichloro-	[2]	
CAS Registry Number	7673-09-8	[1][2][3][4][5]
EINECS Number	231-648-4	[3]
Other Names	Chloromelamine	[3][5]
Decco salt NO 5	[2][5]	
Melamine, N2,N4,N6-trichloro-	[2][5]	
2,4,6-Tris(chloroamine)triazine	[2]	

## Physicochemical and Antimicrobial Properties

**Trichloromelamine** is a powerful oxidizing agent, a property that underpins its broad-spectrum antimicrobial activity. It is effective against a range of bacteria, fungi, and viruses.[1] Key properties are summarized in the table below.

Property	Value	Citation
Molecular Formula	$C_3H_3Cl_3N_6$	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	229.45 g/mol	<a href="#">[2]</a>
Appearance	White to pale yellow powder	<a href="#">[1]</a>
Melting Point	>300 °C	<a href="#">[1]</a>
Solubility in Water	<0.1 g/100 mL at 19 °C	<a href="#">[3]</a>
Purity (typical)	≥ 95% (Assay by titration)	

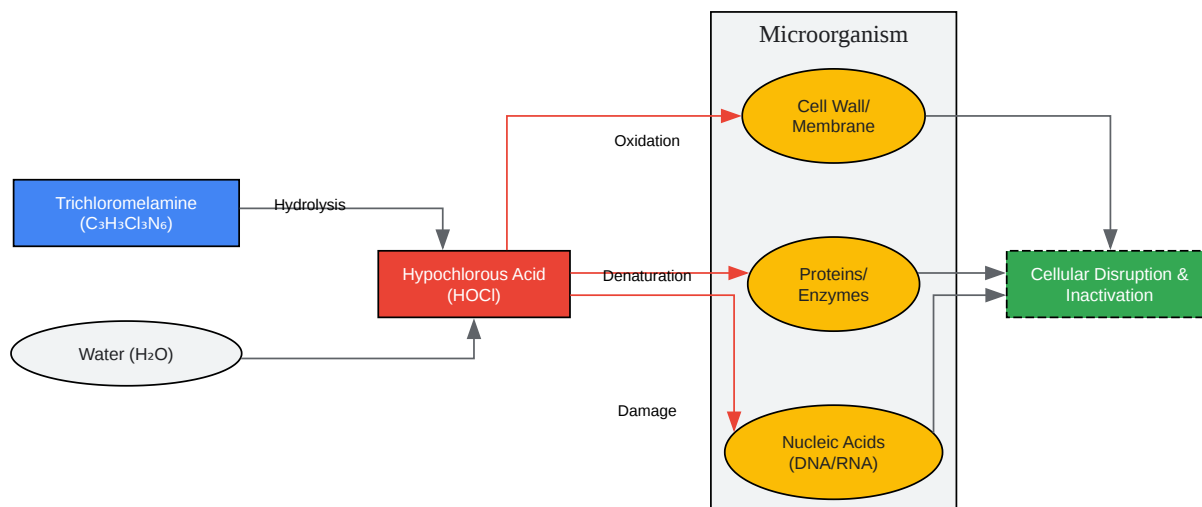
## Mechanism of Action

The primary mechanism of action of **Trichloromelamine** as a disinfectant is through its strong oxidizing potential. In aqueous environments, it releases hypochlorous acid (HOCl), a potent antimicrobial agent. The process involves the disruption of essential cellular structures and functions of microorganisms.

The proposed mechanism involves the following key steps:

- **Release of Active Chlorine:** In the presence of water, **Trichloromelamine** hydrolyzes to release hypochlorous acid (HOCl).
- **Cell Wall and Membrane Damage:** The released HOCl, a strong oxidizing agent, attacks the cell walls and membranes of microorganisms. This leads to increased permeability and leakage of cellular components.
- **Enzyme Inhibition and Protein Denaturation:** HOCl reacts with and denatures essential proteins and enzymes within the microbial cell, disrupting metabolic pathways.
- **Nucleic Acid Damage:** The oxidizing agent can also cause damage to the genetic material (DNA and RNA) of the microorganisms, preventing replication.

The following diagram illustrates the proposed antimicrobial mechanism of action of **Trichloromelamine**.



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Caption: Antimicrobial mechanism of **Trichloromelamine**.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and efficacy of **Trichloromelamine**.

### Quantitative Analysis: Iodometric Titration

Iodometric titration is a standard method for determining the concentration of available chlorine from compounds like **Trichloromelamine**.

Principle: **Trichloromelamine**, in an acidic solution, oxidizes iodide ions ( $I^-$ ) from potassium iodide (KI) to iodine ( $I_2$ ). The liberated iodine is then titrated with a standardized sodium thiosulfate ( $Na_2S_2O_3$ ) solution using a starch indicator. The endpoint is a sharp color change from blue to colorless.

#### Reagents and Materials:

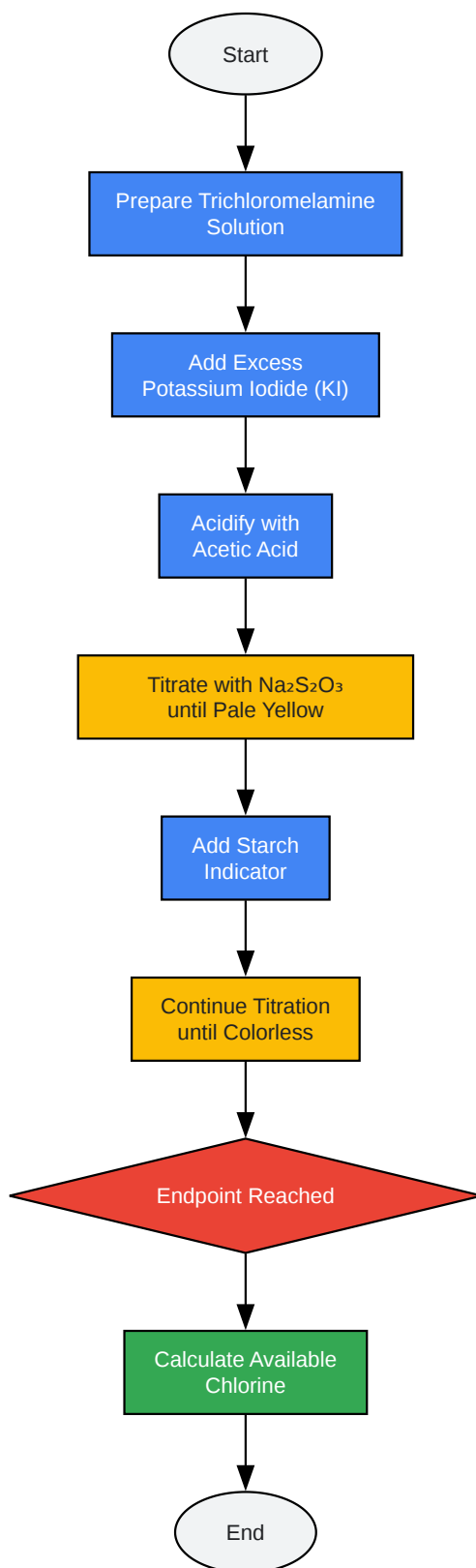
- **Trichloromelamine** sample
- Potassium iodide (KI), solid
- Glacial acetic acid
- Standardized 0.1 N sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) solution
- Starch indicator solution (1%)
- Distilled or deionized water
- Erlenmeyer flasks (250 mL)
- Burette (50 mL)
- Pipettes and graduated cylinders
- Analytical balance

#### Procedure:

- Accurately weigh a sample of **Trichloromelamine** and dissolve it in a known volume of distilled water in an Erlenmeyer flask.
- Add an excess of potassium iodide (approximately 1-2 g) to the flask and swirl to dissolve.
- Acidify the solution by adding 5 mL of glacial acetic acid. The solution will turn a yellow-brown color due to the liberation of iodine.
- Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution becomes a pale yellow color.
- Add 1-2 mL of starch indicator solution. The solution will turn a deep blue-black color.
- Continue the titration dropwise with the sodium thiosulfate solution, with constant swirling, until the blue color disappears and the solution becomes colorless. This is the endpoint.

- Record the volume of sodium thiosulfate solution used.
- Perform a blank titration using the same procedure but without the **Trichloromelamine** sample.
- Calculate the percentage of available chlorine in the **Trichloromelamine** sample.

The following diagram outlines the workflow for the iodometric titration of **Trichloromelamine**.



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Caption: Iodometric titration workflow for **Trichloromelamine**.

## Antimicrobial Efficacy Testing

Standardized methods, such as those provided by the AOAC International and European Committee for Standardization (CEN), are used to evaluate the bactericidal, virucidal, and fungicidal efficacy of disinfectants.

**Principle:** This method determines the effectiveness of a disinfectant in inactivating bacteria on a hard, non-porous surface. Stainless steel carriers are contaminated with a test bacterium, dried, and then exposed to the disinfectant at a specified concentration and contact time.

**Materials:**

- Test organism (e.g., *Staphylococcus aureus*, *Pseudomonas aeruginosa*, *Salmonella enterica*)
- **Trichloromelamine** solution at the desired concentration
- Sterile stainless steel carriers
- Sterile culture media and neutralization broth
- Incubator

**Procedure:**

- Inoculate sterile stainless steel carriers with a standardized culture of the test organism.
- Dry the inoculated carriers under controlled conditions.
- Immerse the dried, contaminated carriers in the **Trichloromelamine** test solution for the specified contact time.
- Transfer the carriers to a neutralization broth to inactivate the disinfectant.
- Incubate the carriers in a growth medium.
- Observe for the presence or absence of bacterial growth to determine the efficacy of the disinfectant.



**Principle:** This test assesses the ability of a disinfectant to inactivate viruses on a hard, non-porous surface. A surface is inoculated with the test virus, allowed to dry, and then treated with the disinfectant. The reduction in viral titer is then quantified.

**Materials:**

- Test virus (e.g., Adenovirus, Poliovirus)
- Host cell line for viral propagation and titration
- **Trichloromelamine** solution at the desired concentration
- Sterile carriers (e.g., glass or stainless steel)
- Tissue culture media and reagents

**Procedure:**

- Inoculate sterile carriers with a standardized suspension of the test virus.
- Dry the inoculated carriers.
- Apply the **Trichloromelamine** test solution to the carriers for the specified contact time.
- Neutralize the disinfectant and recover the remaining virus.
- Determine the viral titer using a suitable cell culture-based assay (e.g., TCID<sub>50</sub>).
- Calculate the log reduction in viral titer compared to a control.

**Principle:** This method evaluates the ability of a disinfectant to kill fungal spores. A suspension of fungal spores is exposed to the disinfectant, and the survival of the spores is assessed.

**Materials:**

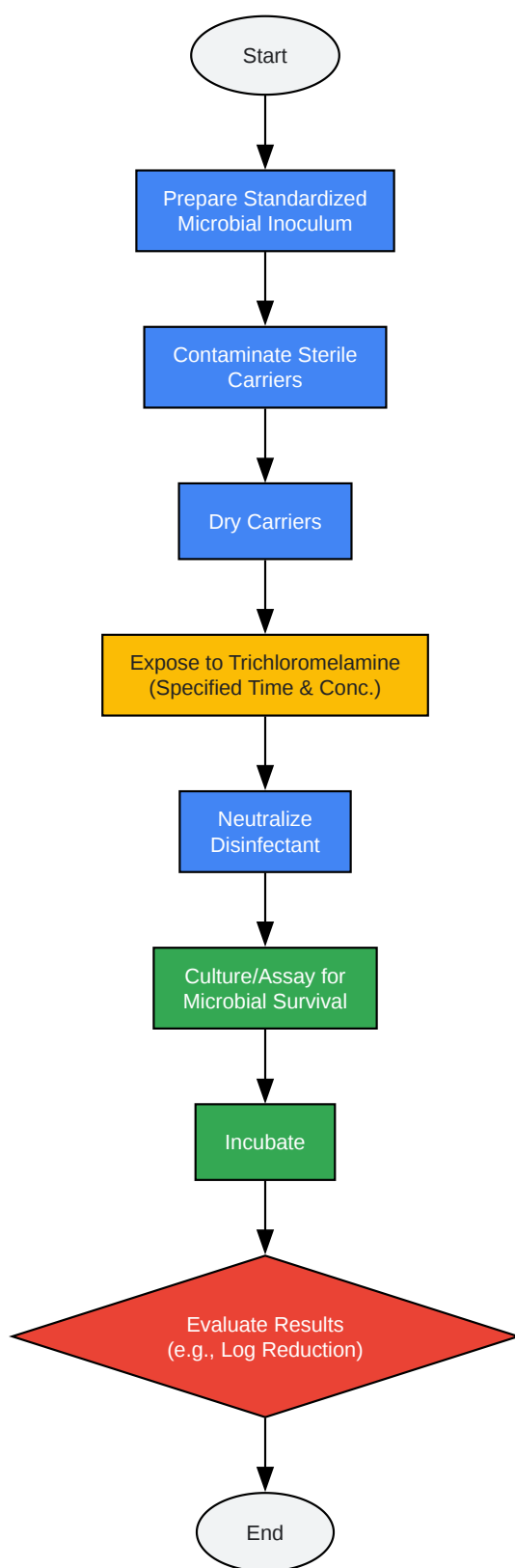
- Test fungus (e.g., *Trichophyton mentagrophytes*, *Aspergillus brasiliensis*)
- **Trichloromelamine** solution at the desired concentration

- Sterile culture media and neutralization broth
- Incubator

Procedure:

- Prepare a standardized suspension of fungal spores.
- Add the fungal spore suspension to the **Trichloromelamine** test solution.
- After the specified contact time, transfer an aliquot of the mixture to a neutralization broth.
- Plate the neutralized suspension onto a suitable agar medium.
- Incubate the plates and observe for fungal growth.
- Determine the extent of fungal kill compared to a control.

The following diagram provides a generalized workflow for antimicrobial efficacy testing.



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Caption: Generalized workflow for antimicrobial efficacy testing.

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